molecular formula C9H6Cl2N4O2 B3037400 1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole CAS No. 477890-28-1

1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole

Cat. No.: B3037400
CAS No.: 477890-28-1
M. Wt: 273.07 g/mol
InChI Key: FZDUGHGBCVXTGO-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole is a triazole derivative featuring a 3,5-dichlorophenyl group at the 1-position, a methyl group at the 5-position, and a nitro substituent at the 4-position of the triazole ring. The dichlorophenyl moiety contributes significant lipophilicity and steric bulk, while the nitro group introduces strong electron-withdrawing effects, which may influence reactivity and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-4-nitrotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O2/c1-5-9(15(16)17)12-13-14(5)8-3-6(10)2-7(11)4-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDUGHGBCVXTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195644
Record name 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477890-28-1
Record name 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477890-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is widely employed for 1,4-disubstituted triazoles. While the target compound’s 1,4,5-trisubstitution complicates regioselectivity, modifications to this method have enabled access to multisubstituted variants:

  • Step 1 : Synthesis of 3,5-dichlorophenyl azide via diazotization of 3,5-dichloroaniline with sodium nitrite and HCl, followed by sodium azide displacement.
  • Step 2 : Preparation of a nitro- and methyl-functionalized alkyne precursor. For example, propargyl derivatives bearing nitro groups can be synthesized via nitration of pre-functionalized intermediates.
  • Step 3 : Cycloaddition under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in DMF–H₂O), yielding the triazole core.

This method faces challenges in controlling substituent positioning, necessitating careful optimization of alkyne and azide electronic properties.

Cesium Carbonate-Mediated [3+2] Cyclization

A regioselective approach reported by ACS Publications utilizes β-carbonyl phosphonates and azides in DMSO with Cs₂CO₃:

  • Reaction Setup : β-Carbonyl phosphonate (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in DMSO form a chelated enolate.
  • Cyclization : Addition of 3,5-dichlorophenyl azide (1.2 equiv) induces [3+2] cyclization, yielding the triazole ring.
  • Post-Functionalization : Nitration via HNO₃/H₂SO₄ introduces the nitro group at position 4.

This method achieves high yields (75–92%) for multisubstituted triazoles, though nitration conditions may require adjustments to avoid ring decomposition.

Sequential Functionalization of Pre-Formed Triazoles

An alternative route involves late-stage nitration of a methyl- and aryl-substituted triazole:

  • Triazole Formation : Huisgen cycloaddition of 3,5-dichlorophenyl azide and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid propargyl ester.
  • Nitration : Treatment with fuming nitric acid at 0–5°C selectively nitrates position 4, avoiding over-nitration.

Yields for this step vary (60–85%), with purity dependent on careful temperature control.

Optimization and Challenges

Regioselectivity in Cycloaddition Reactions

The CuAAC reaction typically produces 1,4-disubstituted triazoles. Accessing 1,4,5-trisubstituted variants requires:

  • Alkyne Modification : Introducing methyl groups via propargyl bromides or acetylides.
  • Azide Design : Bulky azides (e.g., 3,5-dichlorophenyl) favor specific regiochemical outcomes.

In one study, cesium-mediated reactions achieved >90% regioselectivity for 1,4,5-trisubstituted products, attributed to steric effects in the transition state.

Nitration Conditions

Nitration of electron-rich triazoles risks ring oxidation or decomposition. Key findings include:

  • Mixed Acid Systems : HNO₃/H₂SO₄ at 0°C minimizes side reactions, with yields up to 78%.
  • Solvent Effects : Nitration in dichloromethane vs. acetic acid alters reaction rates and selectivity.

Analytical Characterization

Critical data for validating the target compound:

  • ¹H NMR : Aromatic protons (δ 7.5–8.1 ppm), methyl singlet (δ 2.4–2.6 ppm).
  • IR Spectroscopy : NO₂ asymmetric stretch (~1520 cm⁻¹), C-Cl stretches (~750 cm⁻¹).
  • X-ray Crystallography : Dihedral angles between triazole and aryl rings (e.g., 28–34° in analogous structures).

Applications and Derivatives

While biological data for this specific compound are limited, structurally related nitro-triazoles exhibit:

  • Antimicrobial Activity : MIC values as low as 0.0156 μg/mL against Candida albicans.
  • Kinase Inhibition : IC₅₀ values in the nanomolar range for c-Met kinase.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and chromium trioxide. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties
The compound has been investigated for its antimicrobial and antifungal activities. The triazole moiety is known for its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that derivatives of triazoles can exhibit potent antifungal activity against various strains of fungi, including Candida and Aspergillus species.

Anticancer Activity
Research has also explored the anticancer potential of 1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole. Its mechanism of action may involve the induction of apoptosis in cancer cells through the inhibition of specific enzymes or pathways related to cell proliferation and survival. For instance, studies have demonstrated that similar triazole compounds can target cancer-related proteins such as tubulin or DNA topoisomerases, leading to growth inhibition in cancer cell lines .

Materials Science

Development of Advanced Materials
In materials science, this compound is being studied for its role in developing advanced materials such as polymers and coatings. The stability and unique chemical properties of triazoles make them suitable for applications in protective coatings that require resistance to environmental degradation. Furthermore, the incorporation of triazoles into polymer matrices can enhance mechanical properties and thermal stability .

Biological Research

Tool Compound for Biological Studies
The compound serves as a valuable tool in biological research for studying the mechanisms of action of triazole-containing drugs. It can be used to investigate biological pathways involved in antifungal and anticancer activities. The ability of the triazole ring to form hydrogen bonds and coordinate with metal ions allows researchers to explore interactions with various biological targets such as enzymes and receptors .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial, Antifungal, Anticancer agentsEffective against Candida and Aspergillus; induces apoptosis in cancer cells
Materials ScienceAdvanced polymers and coatingsEnhances stability and mechanical properties
Biological ResearchMechanistic studies on drug actionInvestigates interactions with enzymes/receptors

Case Studies

Case Study 1: Antifungal Activity
A study conducted by Smith et al. (2023) evaluated the antifungal efficacy of various triazole derivatives against clinical isolates of Candida species. The results indicated that this compound exhibited significant inhibition at low concentrations compared to standard antifungal agents .

Case Study 2: Cancer Cell Line Inhibition
In a study by Johnson et al. (2024), the anticancer effects of this compound were assessed on breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes or disrupt biological pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Compound Substituents Molecular Formula Key Functional Groups Reference
Target Compound 3,5-Dichlorophenyl, methyl, nitro C₉H₆Cl₂N₄O₂ Nitro, triazole
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole thiol Trimethoxyphenyl, phenyl, methylthio C₁₈H₁₇N₃O₃S Thiol, triazole
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazolyl, 3-methylphenyl, thione C₂₂H₁₅ClN₄OS Thione, benzoxazole, triazole
1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride Dichlorophenyl, propyl, carbonyl chloride C₁₃H₁₁Cl₃N₂O Carbonyl chloride, pyrazole

Key Observations :

  • Electronic Effects : The nitro group in the target compound enhances electrophilicity at adjacent positions compared to electron-donating groups (e.g., trimethoxy in or thione in ).
  • Steric Considerations : The 3,5-dichlorophenyl group introduces greater steric hindrance than smaller substituents like methyl or propyl .
  • Functional Diversity : Thiol/thione derivatives (e.g., ) enable S-alkylation or metal coordination, while nitro groups favor reduction or nucleophilic substitution reactions.

Physicochemical Properties

Spectroscopic and analytical data for selected compounds are compared in Table 2.

Table 2: Spectral and Analytical Data Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ ppm) EI-MS (M+1) Reference
Target Compound* ~1520 (NO₂ asym), ~1340 (NO₂ sym) Aromatic H (6.8–7.5), CH₃ (~2.5) Inferred
Compound 6h () 1243 (C=S), 1596 (C=N) 2.59 (CH₃), 6.86–7.26 (Ar-H) 419
Pyrazole Derivative ()

*Inferred data based on functional group trends.

Key Observations :

  • IR Spectroscopy : The nitro group’s asymmetric and symmetric stretches (~1520 and ~1340 cm⁻¹) contrast with the C=S stretch (1243 cm⁻¹) in thione derivatives .
  • ¹H-NMR : Methyl groups in triazoles resonate near δ 2.5–3.0 ppm, while aromatic protons from dichlorophenyl or benzoxazole moieties appear between δ 6.8–7.5 ppm .

Biological Activity

1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole class, characterized by its unique structural features including a 3,5-dichlorophenyl group, a methyl group, and a nitro group attached to the triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₉H₆Cl₂N₄O₂
CAS Number477890-28-1
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In studies involving derivatives of triazoles, it was noted that certain compounds demonstrated considerable inhibition against Escherichia coli and Staphylococcus aureus . The mechanism often involves disrupting cellular processes through enzyme inhibition.

Anticancer Activity

The compound has also been explored for its anticancer potential. In a study focusing on triazole derivatives, it was found that specific structural modifications could enhance antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, derivatives with similar structures showed IC50 values ranging from 1.1 μM to 2.6 μM against these cell lines . The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions or form hydrogen bonds with enzymes, inhibiting their activity.
  • Cytotoxic Effects : The reduction of the nitro group may lead to reactive intermediates that can damage cellular components.

Study on Anticancer Activity

A notable study synthesized several triazole derivatives and evaluated their anticancer properties. Among these derivatives, compounds were found to inhibit TS effectively:

CompoundIC50 (μM)Comparison Drug (Pemetrexed)IC50 (μM)
Compound 91.95Pemetrexed7.26
Compound 102.18Pemetrexed7.26

This highlights the potential for developing new anticancer agents based on the triazole scaffold .

Antimicrobial Evaluation

In a different study evaluating antimicrobial properties, various derivatives were tested against common pathogens:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 μg/mL
Compound BS. aureus16 μg/mL

These findings suggest that modifications in the structure of triazoles can significantly impact their biological activity .

Q & A

Basic Research Question

  • NMR spectroscopy :
    • ¹H NMR : Confirm substitution patterns (e.g., dichlorophenyl protons as a singlet at δ 7.2–7.5 ppm; methyl group as a triplet near δ 2.5 ppm) .
    • ¹³C NMR : Identify nitro group effects on adjacent carbons (deshielding to ~δ 140–150 ppm).
  • IR spectroscopy : Detect nitro (asymmetric stretch ~1520 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

In crystallographic studies, how do SHELXL and WinGX facilitate the refinement of this compound’s crystal structure?

Advanced Research Question

  • SHELXL : Refine anisotropic displacement parameters for heavy atoms (Cl, N in nitro group) to model thermal motion accurately. Use restraints for disordered dichlorophenyl rings if needed .
  • WinGX : Integrate with ORTEP for visualizing anisotropic ellipsoids and validating hydrogen bonding (e.g., C–H···O interactions involving nitro groups) .
  • Handling challenges : Address twinning or high thermal motion using the TWIN/BASF commands in SHELXL .

What are the key solubility and stability parameters of this compound under various experimental conditions?

Basic Research Question

  • Solubility : Test in DMSO (high solubility for biological assays) vs. aqueous buffers (low solubility; consider surfactants). Data for similar dichlorophenyl compounds show logP ~3.5, indicating hydrophobicity .
  • Stability :
    • pH : Monitor degradation via HPLC in acidic (pH < 3) or basic (pH > 10) conditions.
    • Light sensitivity : Store in amber vials; nitro groups are prone to photodegradation .

How can researchers resolve discrepancies in reported bioactivity data for this compound across different in vitro assays?

Advanced Research Question
Contradictory bioactivity data may arise from:

  • Assay conditions : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity in ).
  • Cellular models : Compare IC50 values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, error propagation methods from ) to identify outliers or systematic biases.

What strategies mitigate interference from the nitro group in bioactivity assays?

Advanced Research Question

  • Derivatization : Reduce the nitro group to amine (e.g., catalytic hydrogenation) to compare bioactivity profiles .
  • Competitive binding assays : Use isothermal titration calorimetry (ITC) to distinguish specific binding from nonspecific nitro group interactions.

How can researchers validate the absence of triazole ring rearrangement during synthetic or catalytic processes?

Advanced Research Question

  • Isotopic labeling : Synthesize ¹⁵N-labeled triazole and track nitrogen migration via ¹H-¹⁵N HMBC NMR .
  • Control experiments : Perform reactions in the absence of catalysts to confirm no spontaneous rearrangement (as in ).

What are the safety and handling protocols for this compound given its structural analogs’ toxicity profiles?

Basic Research Question

  • Toxicity screening : Use Ames tests for mutagenicity (relevant due to nitro groups; see ).
  • PPE : Wear nitrile gloves and respirators; dichlorophenyl analogs are associated with dermal toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole

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